(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde
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Overview
Description
(1R,5S,6R)-3-oxabicyclo[310]hexane-6-carbaldehyde is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of intramolecular cyclopropanation reactions. For instance, the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate can yield the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar cyclization reactions on a larger scale, with optimizations for yield and purity. The use of catalytic systems, such as Ru (II) catalysis, can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to a primary alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can open the oxirane ring under acidic or basic conditions.
Major Products
Oxidation: (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid.
Reduction: (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde involves its reactivity due to the strained bicyclic structure. The oxirane ring is particularly reactive, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
8-oxabicyclo[3.2.1]octane: Another bicyclic compound with an oxirane ring, but with a different ring fusion pattern.
11-oxatricyclo[5.3.1.0]undecane: A tricyclic compound with an oxirane ring, used in different synthetic applications.
Uniqueness
(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde is unique due to its specific ring structure and the presence of an aldehyde group, which provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
135576-99-7 |
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Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(1S,5R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde |
InChI |
InChI=1S/C6H8O2/c7-1-4-5-2-8-3-6(4)5/h1,4-6H,2-3H2/t4?,5-,6+ |
InChI Key |
HCNKYBNHDIUTPL-GOHHTPAQSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C=O)CO1 |
Canonical SMILES |
C1C2C(C2C=O)CO1 |
Purity |
95 |
Origin of Product |
United States |
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